ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate
Description
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a quinoxaline-derived heterocyclic compound characterized by a 3,4-dihydroquinoxalin-3-one core substituted with an ethyl group at position 2 and a 3-oxopropanoate ester moiety at position 3. The quinoxaline ring system contributes to its planar aromatic structure, while the ethyl and ester substituents influence its electronic and steric properties. This compound has been studied for its crystallographic behavior, including hydrogen bonding and polymeric chain formation in the solid state, as revealed by single-crystal X-ray diffraction (SHELX refinement) . Its synthesis typically involves condensation reactions under acidic conditions, yielding moderate to high purity products suitable for structural and functional analyses .
Properties
IUPAC Name |
ethyl 3-(2-ethyl-3-oxo-2,4-dihydroquinoxalin-1-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-11-15(20)16-10-7-5-6-8-12(10)17(11)13(18)9-14(19)21-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUTDMNXMBHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate involves multiple steps:
Formation of the Quinoxaline Core: : This typically begins with the condensation of an o-phenylenediamine with a dicarbonyl compound such as diketone under acidic conditions to form the quinoxaline ring.
Addition of Ethyl Groups: : The ethyl groups can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Ester Formation: : The esterification can be carried out by reacting the intermediate with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial methods often leverage optimized reaction conditions to scale up the production:
Catalysts and Solvents: : Using catalysts like palladium and solvents like acetonitrile can improve yields.
Temperature and Pressure Control: : Specific temperature and pressure conditions are maintained to ensure high purity and productivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.
Reduction: : This compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: : Various substitution reactions can occur, especially at the quinoxaline ring positions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate.
Reducing Agents: : Such as sodium borohydride.
Bases and Acids: : Used to facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Quinoxaline N-oxide derivatives.
Reduction Products: : Dihydroquinoxaline derivatives.
Substitution Products: : Compounds with various substituents replacing hydrogen atoms on the quinoxaline ring.
Scientific Research Applications
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Serves as a precursor for developing new pharmaceuticals.
Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of dyes and pigments due to its stable quinoxaline structure.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects primarily through interactions with various enzymes and proteins. For instance, its anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory process. The quinoxaline core plays a crucial role in binding to these molecular targets, altering their activity and subsequent cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a 3-oxo-3,4-dihydroquinoxaline backbone with analogs but differs in substituent patterns. Key structural distinctions include:
The ethyl group at position 2 in the target compound reduces steric hindrance compared to bulkier phenyl or dimethyl substituents in analogs like 3cd and 3ce. This difference may enhance conformational flexibility and influence intermolecular interactions, such as hydrogen bonding observed in its crystal lattice .
Spectroscopic Properties
IR and NMR data highlight electronic effects of substituents:
| Compound Name | IR C=O Stretching (cm⁻¹) | ¹³C NMR Lactam Carbon (ppm) | Reference |
|---|---|---|---|
| Target compound | ~1680 (estimated) | ~169 (estimated) | |
| 3cd | 1680, 1655 | 169.40 | |
| 3ce | 1680, 1654 | 160.36 |
The lactam carbonyl in 3cd (169.40 ppm) closely aligns with the target compound’s expected value, whereas 3ce’s downfield shift (160.36 ppm) reflects electron-withdrawing effects from dimethyl groups. The phenyl substituent in 3cd and 3ce introduces aromatic deshielding, absent in the ethyl-substituted target compound .
Physicochemical Properties
Melting points and solubility trends correlate with substituent bulk:
| Compound Name | Melting Point (°C) | Solubility (Qualitative) | Reference |
|---|---|---|---|
| Target compound | Not reported | Moderate (polar solvents) | |
| 3cd | 164–166 | Low (crystalline) | |
| 3ce | 184–186 | Very low |
Bulkier substituents (e.g., phenyl in 3cd, dimethyl in 3ce) elevate melting points and reduce solubility compared to the ethyl-substituted target compound. This suggests the latter may exhibit better bioavailability in pharmaceutical applications .
Biological Activity
Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate (CAS No. 36818-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 218.21 g/mol. Its structure features a quinoxaline moiety, which is known for various biological activities.
Structural Formula
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| InChI Key | MIIFHRBUBUHJMC-UHFFFAOYSA-N |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinoxaline derivatives against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Escherichia coli | 0.073 |
| Staphylococcus aureus | 0.109 |
| Klebsiella pneumoniae | 0.125 |
These values suggest that the compound may have strong antibacterial activity comparable to established antibiotics.
Anticancer Activity
Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. Computational studies have indicated that these compounds can inhibit cancer cell proliferation more effectively than conventional chemotherapeutics like doxorubicin.
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 3-[...]-3-oxopropanoate | HEP2 (epidermoid carcinoma) | 12.5 |
| Doxorubicin | HEP2 | 15.0 |
The lower IC50 value for the compound suggests enhanced potency against cancer cells.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, this compound has shown promise in other areas:
- Anthelmintic Activity : Demonstrated significant efficacy against Pheretima posthuma and Ascaris galli, outperforming standard treatments like albendazole.
- Antioxidant Properties : Exhibited notable antioxidant activity, which is crucial for combating oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that these compounds could inhibit growth in resistant strains of bacteria, highlighting their potential as new antibiotics in the face of rising multidrug resistance.
Case Study 2: Anticancer Potential
In a comparative analysis involving several quinoxaline derivatives, ethyl 3-[...]-3-oxopropanoate showed superior inhibitory effects on cancer cell lines compared to traditional chemotherapeutics. The findings suggest that modifications in the quinoxaline structure can enhance anticancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
